Mifobate

Descripción general

Descripción

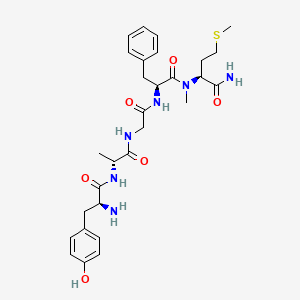

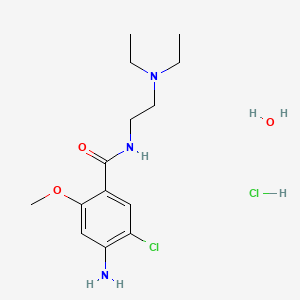

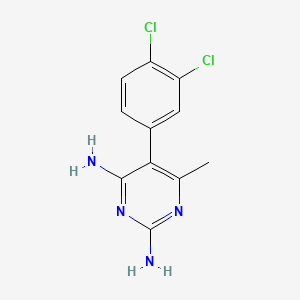

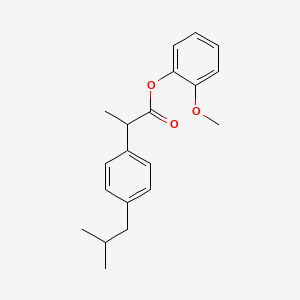

Mifobate, also known as SR-202, is a potent and specific PPARγ antagonist . It selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity . The chemical structure of this compound is C11H17ClO7P2 .

Molecular Structure Analysis

The this compound molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 phosphate/thiophosphate, and 1 phosphonate .

Chemical Reactions Analysis

This compound selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity . It does not affect basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.65 and a chemical formula of C11H17ClO7P2 . It is soluble in DMSO, water, and ethanol .

Aplicaciones Científicas De Investigación

Investigación sobre la Diabetes Mellitus

Mifobate se ha identificado como un agente antidiabético debido a su capacidad para inhibir selectivamente la actividad transcripcional de PPARγ . Esta propiedad lo convierte en un compuesto valioso para estudiar los mecanismos de la resistencia a la insulina y el desarrollo de nuevas estrategias terapéuticas para la diabetes tipo 2. Los investigadores utilizan this compound para explorar cómo la modulación de la actividad de PPARγ afecta el metabolismo de la glucosa y la sensibilidad a la insulina en varios modelos.

Estudios sobre la Obesidad

Como agente antiobesidad, this compound se utiliza para investigar las vías implicadas en la diferenciación de los adipocitos y el almacenamiento de lípidos . Ayuda a comprender el papel de PPARγ en la formación de células grasas y cómo su inhibición puede conducir a tratamientos potenciales para la obesidad. Los estudios a menudo se centran en los efectos de this compound sobre la regulación del peso y el gasto energético en modelos animales.

Metabolismo de los Lípidos

La influencia del compuesto en los niveles de HDL y el perfil lipídico general es de gran interés en la investigación cardiovascular . This compound se utiliza para estudiar cómo el antagonismo de PPARγ afecta el transporte y la descomposición del colesterol, lo cual es crucial para desarrollar fármacos que pueden mejorar el metabolismo de los lípidos y reducir el riesgo cardiovascular.

Investigación Farmacológica

En farmacología, this compound sirve como un compuesto de referencia para el desarrollo de nuevos fármacos dirigidos a PPARγ . Su inhibición selectiva de PPARγ sin afectar a otros receptores nucleares como PPARα y PPARβ es particularmente útil para diseñar fármacos con menos efectos secundarios y mayor eficacia.

Estudios de Biología Molecular

This compound es instrumental en biología molecular para comprender la regulación transcripcional por PPARγ . Se utiliza para estudiar la interacción de PPARγ con coactivadores y los efectos subsecuentes en la expresión génica. Esta investigación tiene implicaciones más amplias para comprender la regulación de los genes involucrados en el metabolismo y la homeostasis energética.

Mecanismo De Acción

Target of Action

Mifobate, also known as SR-202, is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARγ pathway. By selectively inhibiting TZD-induced PPARγ transcriptional activity, this compound can modulate the expression of genes involved in lipid metabolism, adipogenesis, and glucose homeostasis .

Pharmacokinetics

It is noted that this compound differs from classical hypolipidemic drugs in its chemical structure, physicochemical characteristics, and pharmacokinetics .

Result of Action

The inhibition of PPARγ transcriptional activity by this compound results in anti-obesity and anti-diabetic effects . It inhibits PPARγ-dependent adipocyte differentiation and growth in vitro and in vivo . Moreover, it improves insulin sensitivity in diabetic ob/ob mice and increases HDL levels in rats in vivo .

Actividad Biológica

Mifobate has been shown to have a wide range of biological activities, including modulation of gene expression and cell death. It has been shown to induce apoptosis in a variety of cell types, including cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, this compound has been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and inflammation.

Biochemical and Physiological Effects

This compound has been shown to modulate a variety of biochemical and physiological processes, including cell cycle regulation, apoptosis, and inflammation. It has also been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and inflammation. In addition, this compound has been shown to modulate the activity of a variety of enzymes, including cyclooxygenase-2, caspase-3, and matrix metalloproteinases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Mifobate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively stable and has a long shelf-life. In addition, it is highly soluble in aqueous solutions, making it easy to prepare and use in experiments. The main limitation of this compound is that it is not yet approved for use in humans, so it cannot be used in clinical trials.

Direcciones Futuras

The potential applications of mifobate are vast, and there are many possible future directions for research. These include further studies on its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthesis methods. In addition, further studies could be conducted to explore its potential as an adjuvant therapy for cancer and other diseases. Other possible future directions include the development of new derivatives of this compound, the exploration of its potential as an anti-inflammatory agent, and the investigation of its potential as a modulator of gene expression.

Safety and Hazards

Propiedades

IUPAC Name |

[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHUQHAPWMNBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045741 | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76541-72-5 | |

| Record name | Mifobate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mifobate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIFOBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.